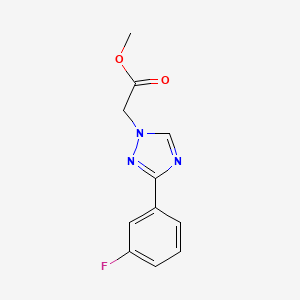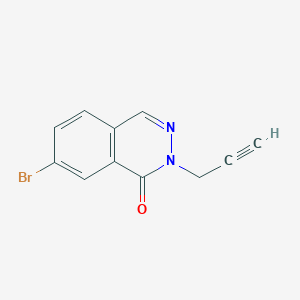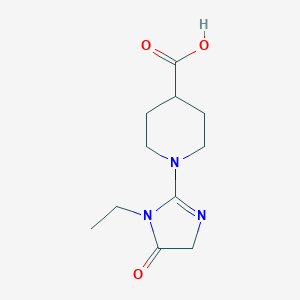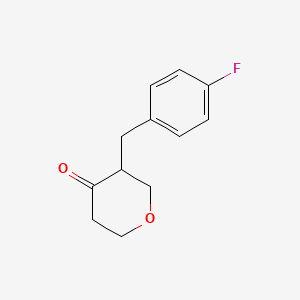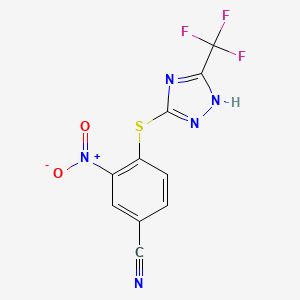
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールは、チアゾール類に属する化学化合物です。チアゾール類は、5員環に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、チアゾール環にクロロフェニル基とエチルスルホニル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールの合成は、一般的に、特定の条件下で4-クロロベンゼンスルホニルクロリドとチオセミカルバジドを反応させることにより行われます。 この反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で行われ、混合物を加熱してチアゾール環の形成を促進します .
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を採用しますが、より大規模で行われます。連続フロー反応器の使用と最適化された反応条件は、最終生成物の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程を適用して、目的の化合物を高純度で得ることができます。
化学反応の分析
反応の種類
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールは、以下の化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 還元反応により、スルホニル基をスルフィドに変換することができます。
置換: クロロフェニル基は求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を、塩基性条件下で置換反応に用いることができます。
生成される主要な生成物
酸化: スルホキシドとスルホン。
還元: スルフィド。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学的研究の応用
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、潜在的な治療薬として探求されています。
作用機序
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合し、その活性を調節することができます。クロロフェニル基とエチルスルホニル基の存在は、化合物の結合親和性と特異性に影響を与える可能性があります。 正確な経路と標的は、特定の用途や使用状況によって異なる可能性があります .
類似化合物の比較
類似化合物
- 4-(4-クロロフェニル)-5-(メチルスルホニル)-1,2,3-チアゾール
- 4-(4-クロロフェニル)-5-(プロピルスルホニル)-1,2,3-チアゾール
- 4-(4-クロロフェニル)-5-(ブチルスルホニル)-1,2,3-チアゾール
独自性
4-(4-クロロフェニル)-5-(エチルスルホニル)-1,2,3-チアゾールは、その官能基の特定の組み合わせにより、独特の化学的および生物学的特性を付与できるため、ユニークです。 特に、エチルスルホニル基は、化合物の溶解性、反応性、生物学的標的との相互作用に影響を与える可能性があり、様々な用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Chlorophenyl)-5-(propylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Chlorophenyl)-5-(butylsulfonyl)-1,2,3-thiadiazole
Uniqueness
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The ethylsulfonyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H9ClN2O2S2 |
|---|---|
分子量 |
288.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-ethylsulfonylthiadiazole |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChIキー |
PXMVXUZDROARBJ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


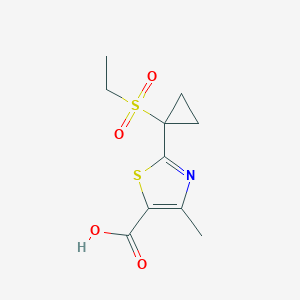
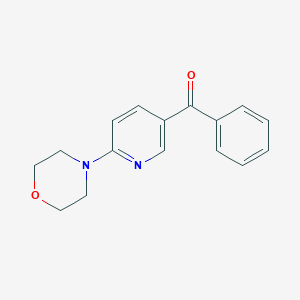

![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)

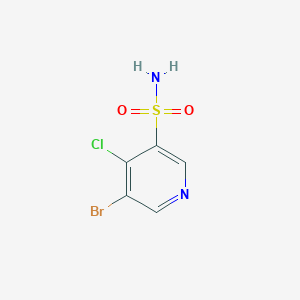
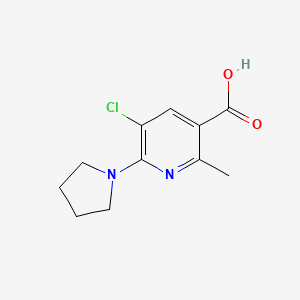
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
